4-Chloro-2,5-dimethoxynitrobenzene

Solubility Process Chemistry Purification

Sourcing 4-Chloro-2,5-dimethoxynitrobenzene (CDMB) is a strategic decision for your fine chemical supply chain. Unlike its close analog CDMA, CDMB's weak temperature-dependent solubility profile provides a robust framework for high-yield recrystallization and scalable purification, a data-backed advantage for process chemists. As the direct, high-yield (>99.5%) precursor to CDMA, this is the optimal starting material for cost-effective azo dye and pharmaceutical intermediate production. Ensure your processes benefit from the empirically validated thermodynamic consistency and reliable analytical properties of this key building block. Choose CDMB for predictable, scalable performance.

Molecular Formula C8H8ClNO4
Molecular Weight 217.6 g/mol
CAS No. 6940-53-0
Cat. No. B1583379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,5-dimethoxynitrobenzene
CAS6940-53-0
Molecular FormulaC8H8ClNO4
Molecular Weight217.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl
InChIInChI=1S/C8H8ClNO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3
InChIKeyORLPGMKKCAEWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Qualified Overview of 4-Chloro-2,5-dimethoxynitrobenzene (CAS 6940-53-0): Core Identity and Basic Data for Informed Sourcing


4-Chloro-2,5-dimethoxynitrobenzene (CAS 6940-53-0), also systematically named 1-chloro-2,5-dimethoxy-4-nitrobenzene and commonly abbreviated CDMB, is a crystalline solid nitroaromatic intermediate bearing electron-donating methoxy substituents ortho and meta to the nitro group and a chloro substituent para to the nitro [1][2]. Its molecular weight is 217.61 g/mol, and its characteristic melting point is 141 °C (range: 140–144 °C) [3]. The compound is widely recognized as a versatile building block in the synthesis of fine chemicals, pharmaceuticals, and dyes [4].

Why Generic Substitution of 4-Chloro-2,5-dimethoxynitrobenzene (CDMB) is Not Advisable: Critical Functional Distinctions from In-Class Analogs


Despite sharing a common core structure, 4-Chloro-2,5-dimethoxynitrobenzene (CDMB) cannot be simply interchanged with its closest in-class analogs, such as 4-chloro-2,5-dimethoxyaniline (CDMA) or 2,5-dimethoxyaniline (DMAn). Experimental data reveal that subtle differences in functionalization—specifically the presence of a nitro group versus an amine—translate into substantial, quantifiable divergences in physicochemical behavior. These differences directly impact process design and analytical performance [1][2]. For instance, the temperature dependence of solubility varies markedly among the three compounds, a factor that critically influences recrystallization efficiency and solvent selection for reaction steps like reduction [1]. Such distinctions render the compounds functionally non-equivalent in both research and industrial settings, underscoring the necessity of precise compound selection based on empirical, comparative evidence.

Quantitative Differentiation Guide: Head-to-Head Evidence for 4-Chloro-2,5-dimethoxynitrobenzene (CDMB) vs. Analogs CDMA and DMAn


Weak Temperature Dependence of CDMB Solubility vs. Strong Dependence for DMAn: Implications for Purification Process Control

The temperature dependence of solubility differs starkly between CDMB and its dechlorinated analog, 2,5-dimethoxyaniline (DMAn). Experimental data show that DMAn's solubility is strongly dependent on temperature, whereas CDMB's solubility is weakly dependent [1]. This differential behavior is critical for designing robust recrystallization processes: CDMB offers a more forgiving operational window, reducing the risk of uncontrolled precipitation and improving batch-to-batch consistency during purification.

Solubility Process Chemistry Purification

CDMB vs. CDMA: Divergent Melting Points and Enthalpies of Fusion Enable Selective Crystallization

Differential scanning calorimetry (DSC) reveals distinct thermodynamic signatures for CDMB and its reduced counterpart, 4-chloro-2,5-dimethoxyaniline (CDMA). CDMB exhibits a melting point of 414.1 K and an enthalpy of fusion of 30.4 kJ·mol⁻¹, whereas CDMA melts at 392.2 K with an enthalpy of fusion of 25.7 kJ·mol⁻¹ [1]. These differences are not merely academic; they form the basis for effective separation of unreacted CDMB from CDMA product via crystallization, a key consideration for downstream processing in the synthesis of 4-chloro-2,5-dimethoxyaniline.

Thermodynamics Separation Science Crystallization

Solvent-Dependent Solubility Order: CDMA > CDMB in Methanol, Enabling Orthogonal Extraction Strategies

A direct comparison of CDMB and its amine analog, CDMA, in methanol reveals a consistent and quantifiable solubility difference: CDMA is more soluble than CDMB across the measured temperature range of 278–338 K [1]. At 298.15 K, for instance, the solubility of CDMA in methanol is approximately 0.015 mol·mol⁻¹, compared to approximately 0.005 mol·mol⁻¹ for CDMB [1]. This solubility order is inverted in some other solvents, offering a basis for selective solvent extraction processes.

Solubility Extraction Process Design

Microreactor Nitration Yield Benchmark: CDMB Synthesis Achieves >99.5% Yield, Outperforming Batch Processes

In the synthesis of CDMB from 2,5-dimethoxychlorobenzene via nitration, the adoption of microreactor technology provides a quantifiable process advantage. A patent method reports a 2,5-dimethoxychlorobenzene conversion rate of 99.98% and a CDMB yield reaching 99.5% or above [1]. While direct batch comparator yields from the same patent are not specified, this performance significantly exceeds typical batch nitration yields for similar aromatic substrates (often 85–95%) and represents a best-in-class benchmark for the synthesis of this specific compound.

Synthesis Process Intensification Microreactor

CDMB Reduction to CDMA: Solvent Choice Drives Yield and Selectivity Outcomes

The choice of solvent for the catalytic reduction of CDMB to CDMA is not arbitrary but is guided by quantitative solubility data. Toluene has been identified as the preferred solvent for this reduction because it provides the highest solubility for both CDMB and CDMA among the tested solvents (methanol, ethanol, xylene, toluene), which is crucial for reaction efficiency and subsequent product separation [1]. In contrast, a different study recommends ethanol-water mixtures for the reduction step based on solubility differences that facilitate product isolation [2]. These divergent, data-backed recommendations underscore that the optimal solvent system is intrinsically linked to the specific target compound, CDMB, and cannot be assumed to hold for other nitroaromatics.

Reduction Process Chemistry Solvent Selection

High-Impact Application Scenarios for 4-Chloro-2,5-dimethoxynitrobenzene (CDMB) Driven by Quantitative Evidence


Precursor for High-Purity 4-Chloro-2,5-dimethoxyaniline (CDMA) in Dye and Pigment Manufacturing

CDMB is the direct precursor to CDMA via catalytic reduction. The 22 K melting point difference and 3× solubility difference in methanol between the two compounds (established in Section 3) provide a robust, data-driven framework for designing a high-yield crystallization and purification process [1]. CDMA is a key intermediate for producing azo dyes, including C.I. Pigment Yellow 83 and C.I. Pigment Red 146, making the controlled reduction of CDMB a critical step in the colorant supply chain [2]. The high yields (≥99.5%) achievable in CDMB synthesis further reduce the cost of this downstream precursor [3].

Pharmaceutical Intermediate Requiring Robust Purification and Process Control

CDMB's weak temperature dependence of solubility, in contrast to analogs like DMAn, makes it an ideal intermediate for pharmaceutical syntheses requiring robust, scalable purification steps [1]. The compound's consistent solubility profile across a wide temperature range minimizes the risk of process failures due to temperature fluctuations during recrystallization. This characteristic is particularly valuable when CDMB is used to build more complex, high-value molecules where intermediate purity is paramount. Its documented reduction to CDMA, with preferred solvent systems identified (toluene or ethanol-water), provides a clear, reproducible pathway to further functionalization [2].

Analytical Reference Standard and Method Development for Process Monitoring

As demonstrated by a validated reverse-phase HPLC method on a Newcrom R1 column, CDMB can be reliably analyzed using a simple mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) [1]. This method is scalable for both preparative isolation and pharmacokinetic studies, confirming CDMB's suitability as a reference standard for monitoring its own consumption in reduction reactions. The well-characterized melting point (141 °C) and high commercial purity (>98% by GC) from major suppliers [2][3] further support its use as a primary standard for calibration and quality control in analytical laboratories.

Model Compound for Studying Nitro Group Reduction Kinetics and Solvent Effects

The extensive, comparative solubility data available for CDMB and its reduction product CDMA in pure and binary solvents (methanol, ethanol, toluene, xylene, glycol ethers) [1][2] position CDMB as a well-characterized model substrate for studying the influence of solvent on nitro group reduction kinetics. The high yields reported under microreactor conditions (>99.5%) [3] also make it an excellent system for investigating process intensification and flow chemistry approaches for heterogeneous catalysis. The documented enthalpies of fusion for both CDMB (30.4 kJ/mol) and CDMA (25.7 kJ/mol) provide essential thermodynamic data for modeling crystallization and solid-liquid equilibria [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2,5-dimethoxynitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.